Isepamicin

説明

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

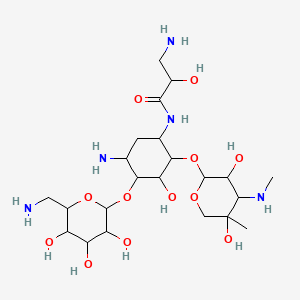

2D Structure

3D Structure

特性

IUPAC Name |

(2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H43N5O12/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34)/t7-,8+,9-,10+,11+,12-,13+,14-,15+,16+,17-,18+,20+,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDIIBEDMEYAVNG-ZKFPOVNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(CO[C@@H]([C@@H]([C@H]1NC)O)O[C@H]2[C@@H](C[C@@H]([C@H]([C@@H]2O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)O)N)NC(=O)[C@H](CN)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H43N5O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1048380 | |

| Record name | Isepamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

569.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58152-03-7 | |

| Record name | Isepamicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58152-03-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isepamicin [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058152037 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isepamicin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13540 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isepamicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1048380 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-O-6-amino-6-deoxy-α-D-glucopyranosyl-(1→4)-O-[3-deoxy-4-C-methyl-3-(methylamino)-β-L-arabinopyranosyl-(1→6)]-1,3-diamino-N1-(3-aminolactoyl)-1,2,3-trideoxy-D-scyllo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.567 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISEPAMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G7K224460P | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isepamicin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0041911 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Isepamicin's Mechanism of Action Against Gram-Negative Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Isepamicin, a semisynthetic aminoglycoside antibiotic, exhibits potent bactericidal activity against a broad spectrum of Gram-negative bacteria. Its primary mechanism of action involves the irreversible binding to the 30S ribosomal subunit, a critical component of the bacterial protein synthesis machinery. This interaction disrupts the fidelity of mRNA translation, leading to the production of nonfunctional and truncated proteins. The accumulation of these aberrant proteins disrupts essential cellular processes, ultimately resulting in bacterial cell death. A key feature of this compound is its structural resilience to many aminoglycoside-modifying enzymes (AMEs), rendering it effective against certain bacterial strains that have developed resistance to other aminoglycosides. This guide provides a comprehensive overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for research and development professionals.

Core Mechanism of Action: Inhibition of Protein Synthesis

This compound, like other aminoglycoside antibiotics, exerts its bactericidal effects by targeting the bacterial ribosome. The process unfolds in a series of steps, beginning with its entry into the bacterial cell and culminating in the disruption of protein synthesis.

Cellular Uptake in Gram-Negative Bacteria

The initial step in this compound's action is its transport across the complex cell envelope of Gram-negative bacteria. This process is multifaceted and energy-dependent. Initially, the polycationic this compound molecule interacts with and displaces divalent cations that stabilize the lipopolysaccharide (LPS) layer of the outer membrane. This displacement disrupts the integrity of the outer membrane, creating transient pores that allow for the passage of the antibiotic into the periplasmic space. Subsequently, this compound is actively transported across the inner cytoplasmic membrane into the cytoplasm. This active transport is coupled to the electron transport chain, highlighting the energy-dependent nature of its uptake.

Targeting the 30S Ribosomal Subunit

Disruption of mRNA Translation

The binding of this compound to the A-site of the 16S rRNA induces a conformational change in the ribosome. This structural alteration has two major consequences:

-

Codon Misreading: The conformational change in the A-site leads to a decrease in the accuracy of codon-anticodon recognition. This results in the incorporation of incorrect amino acids into the growing polypeptide chain, leading to the synthesis of nonfunctional or malfunctioning proteins.

-

Inhibition of Translocation: this compound's binding can also interfere with the translocation step of elongation, where the ribosome moves along the mRNA to the next codon. This blockage can lead to the premature termination of protein synthesis and the formation of truncated, nonfunctional proteins.

The accumulation of these aberrant and truncated proteins within the bacterial cell disrupts numerous vital cellular functions, including membrane integrity, ultimately leading to cell death.

Quantitative Data: In Vitro Activity of this compound

The in vitro activity of this compound against various Gram-negative bacteria is typically quantified by determining the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium after overnight incubation. The tables below summarize the MIC values for this compound against a range of clinically relevant Gram-negative pathogens.

Table 1: this compound MIC Values for Enterobacteriaceae

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Escherichia coli | 1 | 4 |

| Klebsiella pneumoniae | 1 | 8 |

| Enterobacter cloacae | 2 | 8 |

| Serratia marcescens | 2 | 8 |

| Proteus mirabilis | 1 | 4 |

Table 2: this compound MIC Values for Non-Fermenting Gram-Negative Bacilli

| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |

| Pseudomonas aeruginosa | 4 | 16 |

| Acinetobacter baumannii | 4 | 16 |

Note: MIC50 and MIC90 represent the concentrations at which 50% and 90% of the isolates are inhibited, respectively. These values can vary depending on the geographical location and the specific strains tested.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific bacterium.

Materials:

-

Mueller-Hinton Broth (MHB)

-

96-well microtiter plates

-

This compound stock solution

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile pipette tips and multichannel pipette

-

Incubator (35°C ± 2°C)

Procedure:

-

Prepare this compound Dilutions: Aseptically prepare a series of twofold dilutions of the this compound stock solution in MHB directly in the wells of the 96-well microtiter plate. The final volume in each well should be 50 µL.

-

Prepare Bacterial Inoculum: From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline or MHB. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.

-

Dilute Inoculum: Dilute the standardized bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculate Microtiter Plate: Using a multichannel pipette, add 50 µL of the diluted bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. This will bring the final volume in each well to 100 µL.

-

Controls: Include a growth control well (containing only MHB and the bacterial inoculum) and a sterility control well (containing only MHB).

-

Incubation: Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth (clear well).

In Vitro Translation Inhibition Assay

This assay measures the ability of a compound to inhibit protein synthesis in a cell-free system.

Materials:

-

S30 extract from a suitable Gram-negative bacterium (e.g., E. coli)

-

Amino acid mixture (including a radiolabeled amino acid, e.g., [35S]-methionine)

-

ATP and GTP

-

mRNA template (e.g., luciferase mRNA)

-

This compound stock solution at various concentrations

-

Trichloroacetic acid (TCA)

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Reaction Setup: In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, and the mRNA template.

-

Add Inhibitor: Add varying concentrations of this compound to the reaction tubes. Include a no-inhibitor control.

-

Initiate Translation: Start the reaction by incubating the tubes at 37°C for a defined period (e.g., 30-60 minutes).

-

Stop Reaction and Precipitate Protein: Stop the reaction by adding cold TCA. This will precipitate the newly synthesized proteins.

-

Filter and Wash: Collect the precipitated protein by filtering the reaction mixture through glass fiber filters. Wash the filters with cold TCA to remove unincorporated radiolabeled amino acids.

-

Quantify Protein Synthesis: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is directly proportional to the amount of protein synthesized. Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC50 value (the concentration of this compound that inhibits protein synthesis by 50%).

Ribosome Binding Assay

This assay is used to determine the binding affinity (Kd) of a ligand (this compound) to its target (the 30S ribosomal subunit).

Materials:

-

Purified 30S ribosomal subunits from a Gram-negative bacterium

-

Radiolabeled this compound (e.g., [3H]-Isepamicin) or a competitive binding setup with a known radiolabeled ligand

-

Binding buffer (e.g., Tris-HCl with MgCl2)

-

Nitrocellulose membranes

-

Filtration apparatus

-

Scintillation counter

Procedure:

-

Binding Reaction: In a series of tubes, incubate a fixed concentration of 30S ribosomal subunits with increasing concentrations of radiolabeled this compound.

-

Equilibration: Allow the binding reaction to reach equilibrium at an appropriate temperature (e.g., 37°C) for a defined period.

-

Filtration: Rapidly filter the reaction mixture through a nitrocellulose membrane. The 30S ribosomal subunits and any bound radiolabeled this compound will be retained on the membrane, while unbound this compound will pass through.

-

Washing: Quickly wash the membrane with a small volume of cold binding buffer to remove any non-specifically bound ligand.

-

Quantification: Place the membrane in a scintillation vial with scintillation fluid and measure the amount of bound radiolabeled this compound using a scintillation counter.

-

Data Analysis: Plot the amount of bound this compound against the concentration of free this compound. The data can then be fitted to a binding isotherm (e.g., the Langmuir or Scatchard equation) to determine the dissociation constant (Kd), which is a measure of the binding affinity.

Visualizing the Mechanism and Experimental Workflow

Signaling Pathway of this compound's Action

Isepamicin Sulfate: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isepamicin sulfate is a semi-synthetic aminoglycoside antibiotic developed to overcome bacterial resistance to earlier aminoglycosides. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound sulfate. It includes detailed experimental protocols for its synthesis, a comprehensive summary of its in vitro antibacterial activity presented in tabular format for easy comparison, and visualizations of key processes to aid in understanding its molecular interactions and developmental pathway. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Discovery and Development

This compound was developed as a response to the growing challenge of bacterial resistance to existing aminoglycoside antibiotics. The discovery process focused on modifying the structure of a naturally occurring aminoglycoside, gentamicin B, to protect it from inactivation by common bacterial resistance enzymes.

This compound, chemically known as 1-N-(S)-(-)-4-amino-2-hydroxybutyryl-gentamicin B, was designed to be stable against aminoglycoside-modifying enzymes, particularly those that acetylate the 6'-amino group, a common mechanism of resistance to drugs like amikacin.[1] The addition of the (S)-4-amino-2-hydroxybutyryl side chain at the 1-amino position of the 2-deoxystreptamine ring proved to be a key modification in achieving this stability and enhancing its antibacterial spectrum.[1]

Chemical Synthesis of this compound Sulfate

The synthesis of this compound sulfate is a multi-step process that begins with the parent aminoglycoside, gentamicin B. The core of the synthesis involves the selective protection of the amino groups, followed by acylation with the desired side chain, and subsequent deprotection and purification to yield the final active pharmaceutical ingredient.

General Synthesis Scheme

The synthesis of this compound from gentamicin B can be summarized in the following key steps:

-

Protection of Amino Groups: The 3- and 6'-amino groups of gentamicin B are selectively protected to prevent them from reacting in the subsequent acylation step. This is a critical step to ensure the specific attachment of the side chain to the 1-amino group.

-

Acylation: The protected gentamicin B is then acylated at the 1-amino position with an activated derivative of (S)-4-amino-2-hydroxybutyric acid.

-

Deprotection: The protecting groups on the 3- and 6'-amino groups are removed to yield this compound.

-

Salt Formation and Purification: The this compound free base is then converted to its sulfate salt and purified to meet pharmaceutical standards.

Caption: A high-level overview of the this compound sulfate synthesis process.

Detailed Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound sulfate, based on methodologies described in the patent literature.

Step 1: Protection of Gentamicin B

-

In a suitable reaction vessel, dissolve gentamicin B in a mixture of dimethyl sulfoxide (DMSO) and dichloromethane.

-

Add zinc pivalate and stir the mixture at room temperature until a clear solution is obtained.

-

To this solution, add 2-formyl mercaptobenzothiazole and continue stirring at room temperature. The progress of the reaction is monitored by High-Performance Liquid Chromatography (HPLC) until the starting material is fully converted to its diformyl derivative.

-

Once the reaction is complete, the dichloromethane is removed under reduced pressure. Anhydrous diethyl ether is then added to precipitate the protected gentamicin B.

-

The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum.

Step 2: Acylation

-

The protected gentamicin B is dissolved in methanol.

-

1-Hydroxybenzotriazole monohydrate, N-trifluoroacetyl-(S)-isoserine, and N,N'-dicyclohexylcarbodiimide (DCC) are added to the solution.

-

The reaction mixture is stirred at room temperature, and the progress is monitored by HPLC until the starting material is consumed.

Step 3: Deprotection and Purification

-

The reaction mixture from the previous step is subjected to hydrolysis to remove the protecting groups.

-

The resulting this compound is then purified using silica gel column chromatography.

-

The fractions containing the pure this compound are combined and concentrated.

Step 4: Formation of this compound Sulfate

-

The purified this compound is dissolved in distilled water.

-

The pH of the solution is adjusted to 4.5 by the dropwise addition of 1 M sulfuric acid.

-

Activated carbon is added for decolorization, and the mixture is stirred and then filtered.

-

The filtrate is added to vigorously stirred methanol, leading to the precipitation of this compound sulfate.

-

The precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield this compound sulfate as an off-white powder.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[2] The primary target of this compound is the bacterial 30S ribosomal subunit.[2]

The mechanism of action can be broken down into the following steps:

-

Entry into the Bacterial Cell: this compound, being a polar molecule, crosses the outer membrane of Gram-negative bacteria through porin channels. Its transport across the inner cytoplasmic membrane is an active, energy-dependent process.

-

Binding to the 30S Ribosomal Subunit: Once inside the cytoplasm, this compound binds to the A-site of the 16S ribosomal RNA within the 30S ribosomal subunit.[2] This binding is highly specific and leads to a conformational change in the A-site.

-

Interference with Protein Synthesis: The binding of this compound to the A-site has several downstream effects on protein synthesis:

-

Inhibition of Initiation Complex Formation: It can interfere with the formation of the initiation complex, preventing the start of protein synthesis.

-

mRNA Misreading: The conformational change induced by this compound in the A-site leads to the misreading of the mRNA codons by the incoming aminoacyl-tRNA. This results in the incorporation of incorrect amino acids into the growing polypeptide chain.

-

Production of Aberrant Proteins: The synthesis of non-functional or truncated proteins disrupts various cellular processes.

-

-

Disruption of Cell Membrane Integrity: The accumulation of these aberrant proteins in the bacterial cell membrane leads to increased permeability and leakage of essential cellular components, ultimately resulting in cell death.

Caption: The stepwise mechanism of action of this compound sulfate.

In Vitro Antibacterial Activity

This compound exhibits a broad spectrum of activity against a wide range of Gram-negative and some Gram-positive bacteria. Its activity is particularly noteworthy against strains that are resistant to other aminoglycosides due to the production of aminoglycoside-modifying enzymes. The following table summarizes the in vitro activity of this compound against various clinical isolates, presenting the Minimum Inhibitory Concentration (MIC) range, MIC₅₀ (the concentration that inhibits 50% of the isolates), and MIC₉₀ (the concentration that inhibits 90% of the isolates).

| Bacterial Species | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference(s) |

| Escherichia coli | 3401 | - | ≤8 | ≤8 | |

| Klebsiella pneumoniae | 1040 | - | ≤8 | >16 | |

| Pseudomonas aeruginosa | 38 | - | - | 7.8 | |

| Acinetobacter spp. | 26 | - | - | 7.2 | |

| Enterobacter cloacae | 30 | - | - | - | |

| Serratia marcescens | 31 | - | - | - | |

| Proteus mirabilis | 590 | - | ≤8 | ≤8 | |

| Staphylococcus aureus | 27 | - | 0.5 | 6.9 | |

| Enterococcus spp. | - | >64 | >64 | >64 | |

| Mycobacterium abscessus | 117 | - | - | ≤16 | |

| Mycobacterium fortuitum | 48 | - | - | ≤16 | |

| Mycobacterium chelonae | 20 | - | - | ≤16 |

Note: Data is compiled from multiple sources and methodologies may vary. The absence of a value is denoted by "-".

Conclusion

This compound sulfate remains a significant antibiotic in the context of increasing antimicrobial resistance. Its rational design, based on the modification of gentamicin B, has resulted in a potent agent with a favorable profile against many aminoglycoside-resistant pathogens. The synthesis of this compound, while complex, is well-established and allows for the production of a high-purity drug product. Its mechanism of action, centered on the disruption of bacterial protein synthesis, is a hallmark of the aminoglycoside class. The comprehensive in vitro activity data underscores its clinical utility against a broad spectrum of bacterial pathogens. This technical guide serves as a foundational resource for professionals in the field, providing detailed insights into the discovery, synthesis, and functional aspects of this compound sulfate.

References

An In-depth Technical Guide to Isepamicin: Chemical Structure and Properties

Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It is recognized by the World Health Organization as a Critically Important Antimicrobial for human medicine.[2][3] This guide provides a detailed overview of its chemical structure, physicochemical properties, mechanism of action, and antibacterial activity, tailored for researchers, scientists, and drug development professionals.

Chemical Structure and Synthesis

This compound is structurally related to gentamicin and amikacin.[4] Its chemical formula is C₂₂H₄₃N₅O₁₂.[4]

IUPAC Name: (2S)-3-amino-N-[(1R,2S,3S,4R,5S)-5-amino-4-[(2R,3R,4S,5S,6R)-6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(2R,3R,4R,5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide

CAS Number: 58152-03-7

Synthesis: this compound can be synthesized by the derivatization of gentamicin B. One method involves the interaction of gentamicin B with N-tert-butyroxycarbonyloxy-phthalimide to obtain 3,6'-di-N-tert-butoxycarbonyl-gentamicin B. This intermediate is then treated with N-(S-β-benzyloxycarbonylamino-α-hydroxypropionyloxy) succinimide in N,N-dimethylformamide to yield 1-N-(S-β-benzyloxycarbonyl-α-hydroxypropionyl)-3,6'-di-N-tert-butoxycarbonyl-gentamicin B. The final product, this compound, is obtained after hydrogenation in the presence of a palladium catalyst and treatment with trifluoroacetic acid.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 569.6 g/mol | |

| Hydrogen Bond Acceptors | 17 | |

| Hydrogen Bond Donors | 12 | |

| Rotatable Bonds | 10 | |

| Topological Polar Surface Area | 297.72 Ų | |

| XLogP | -5.87 | |

| Solubility (this compound Sulfate) | ≥34.3 mg/mL in H₂O |

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. The process involves the binding of the antibiotic to the bacterial 30S ribosomal subunit. This interaction interferes with the initiation complex of protein synthesis and causes misreading of the mRNA. The resulting production of aberrant proteins leads to the disruption of the bacterial cell membrane and ultimately cell death. This compound is notably effective against strains that produce aminoglycoside-modifying enzymes, which confer resistance to other drugs in its class.

Caption: Mechanism of action of this compound.

Antibacterial Spectrum and Activity

This compound is a broad-spectrum aminoglycoside with activity primarily against Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. It is also effective against staphylococci. Anaerobes, Neisseria species, and streptococci are generally resistant.

The in vitro activity of this compound against various clinical isolates is presented below as Minimum Inhibitory Concentrations (MICs). The MIC is the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism after overnight incubation.

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Enterobacteriaceae | - | 1.1 - 8.5 | |

| Pseudomonas aeruginosa | - | 7.8 | |

| Acinetobacter spp. | - | 7.2 | |

| Staphylococci | - | 0.5 - 6.9 | |

| Enterococci | - | >64 | |

| Streptococcus spp. | - | >64 |

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

A standard method for determining the MIC of an antibiotic is the broth microdilution method.

Protocol:

-

Preparation of Antibiotic Dilutions: A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

-

Inoculum Preparation: A standardized inoculum of the test bacterium (e.g., 5 x 10⁵ CFU/mL) is prepared.

-

Inoculation: Each well of the microtiter plate containing the antibiotic dilutions is inoculated with the bacterial suspension. A growth control well (no antibiotic) and a sterility control well (no bacteria) are also included.

-

Incubation: The microtiter plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.

-

Interpretation: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Caption: Workflow for MIC determination.

References

Isepamicin: A Technical Guide for Drug Development Professionals

An In-depth Overview of a Semisynthetic Aminoglycoside Antibiotic

This technical guide provides a comprehensive overview of isepamicin, a semisynthetic aminoglycoside antibiotic. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its core attributes, from its mechanism of action to its clinical applications. The guide summarizes key quantitative data in structured tables, outlines experimental protocols, and includes visualizations to elucidate complex pathways and processes.

Introduction

This compound is a broad-spectrum aminoglycoside antibiotic derived from gentamicin B.[1][2] Patented in 1973 and approved for medical use in 1988, it was developed to combat serious bacterial infections, particularly those caused by Gram-negative bacteria resistant to other aminoglycosides.[3][4] Its chemical structure provides stability against many aminoglycoside-modifying enzymes (AMEs), a common cause of bacterial resistance.[5] This makes this compound a valuable therapeutic option for severe nosocomial infections, including septicemia, pneumonia, and complicated urinary tract infections. The World Health Organization has classified it as a Critically Important Antimicrobial for human medicine.

Mechanism of Action

Like other aminoglycosides, this compound is bactericidal and exerts its effect by inhibiting bacterial protein synthesis. The process involves a series of steps beginning with the transport of the highly polar this compound molecule across the bacterial cell envelope and culminating in the disruption of protein translation, leading to bacterial cell death.

The key steps in the mechanism of action are:

-

Cellular Uptake: this compound diffuses through porin channels in the outer membrane of Gram-negative bacteria. Its transport across the inner cytoplasmic membrane is an active, energy-dependent process linked to the electron transport chain.

-

Ribosomal Binding: Once inside the cytoplasm, this compound binds irreversibly to the A-site on the 16S rRNA of the bacterial 30S ribosomal subunit.

-

Inhibition of Protein Synthesis: This binding interferes with the initiation complex, causes misreading of the mRNA codon, and blocks the translocation of the peptidyl-tRNA from the A-site to the P-site.

-

Aberrant Protein Production: The misreading of mRNA leads to the synthesis of nonfunctional or toxic proteins. The incorporation of these defective proteins into the cell membrane alters its permeability, leading to the leakage of essential cellular components and ultimately, cell death.

This compound's action is concentration-dependent, and it exhibits a significant post-antibiotic effect, where bacterial growth suppression persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).

Antimicrobial Spectrum

This compound demonstrates a broad spectrum of activity, particularly against aerobic Gram-negative bacilli. Its activity is comparable to amikacin but it can be more effective against strains that produce certain inactivating enzymes, such as type I 6'-acetyltransferase (AAC(6')-I). Its spectrum includes most species of the Enterobacteriaceae family and staphylococci. However, anaerobes, Neisseria spp., and Streptococcus spp. are generally resistant.

Table 1: In Vitro Activity of this compound Against Various Bacterial Isolates

| Organism | MIC90 (mg/L) | Reference(s) |

| Enterobacteriaceae | 1.1 - 8.5 | |

| Escherichia coli | 66.67% Susceptibility | |

| Klebsiella pneumoniae | 52.17% Susceptibility | |

| Enterobacter cloacae | 85.71% Susceptibility | |

| Non-fermenters | ||

| Pseudomonas aeruginosa | 7.8 | |

| Acinetobacter spp. | 7.2 | |

| Gram-positive Cocci | ||

| Staphylococcus spp. | 0.5 - 6.9 | |

| Enterococcus spp. | ≥ 64 (Resistant) |

Note: Susceptibility percentages are from specific studies and may not directly correlate with MIC90 values from other reports.

Pharmacokinetics and Pharmacodynamics

This compound exhibits predictable, linear pharmacokinetics within the clinical dosage range.

Table 2: Key Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function

| Parameter | Value | Reference(s) |

| Administration | Intravenous (IV) or Intramuscular (IM) | |

| Bioavailability (IM) | Completely absorbed | |

| Plasma Protein Binding | Not bound | |

| Volume of Distribution (Vd) | 0.23 - 0.29 L/kg | |

| Metabolism | Not metabolized | |

| Elimination Half-life (t½β) | 2 - 3 hours | |

| Excretion | Solely via renal route (glomerular filtration) | |

| Clearance (CL) | 1.1 - 1.3 mL/min/kg |

Dosage adjustments are necessary for patients with renal impairment, as clearance is proportional to creatinine clearance. In intensive care unit (ICU) patients, the volume of distribution may be increased. For optimal efficacy and to minimize toxicity, it is recommended to achieve a peak serum concentration (Cmax) greater than 40 mg/L and a trough concentration (Cmin) below 5 mg/L.

Semisynthetic Process

This compound is a semisynthetic antibiotic derived from gentamicin B, a minor component produced by the actinomycete Micromonospora echinospora. The synthesis involves the selective acylation of the 1-amino group of the 2-deoxystreptamine ring of gentamicin B with an (S)-3-amino-2-hydroxypropanoic acid (AHPA) side chain. This modification is crucial for its enhanced stability against certain bacterial enzymes.

A general synthetic approach involves:

-

Protection of Amino Groups: The 3 and 6' amino groups of gentamicin B are selectively protected, often using reagents like benzyloxycarbonyloxysuccinimide in the presence of a zinc salt.

-

Acylation: The unprotected 1-amino group is then acylated with a protected form of the AHPA side chain.

-

Deprotection: The protecting groups are removed from the 3, 6', and AHPA moieties to yield the final this compound molecule.

Mechanisms of Resistance

Bacterial resistance to aminoglycosides, including this compound, is a significant clinical concern. The primary mechanisms include enzymatic modification, alteration of the ribosomal target, and reduced intracellular concentration of the antibiotic.

-

Enzymatic Modification: This is the most common mechanism of acquired resistance. Bacteria produce aminoglycoside-modifying enzymes (AMEs) that alter the antibiotic's structure, preventing it from binding to the ribosome. There are three main classes of AMEs:

-

Aminoglycoside Acetyltransferases (AACs): Catalyze N-acetylation. This compound is notably stable against AAC(6')-I, which inactivates amikacin, tobramycin, and netilmicin.

-

Aminoglycoside Phosphotransferases (APHs): Catalyze O-phosphorylation.

-

Aminoglycoside Nucleotidyltransferases (ANTs): Catalyze O-adenylylation. this compound can be inactivated by enzymes such as ANT(4')-I/II and APH(3')-VI.

-

-

Target Site Alteration: Mutations in the 16S rRNA gene or ribosomal proteins can reduce the binding affinity of aminoglycosides. Another emerging mechanism is the methylation of the 16S rRNA by plasmid-encoded methyltransferases, which can confer high-level resistance to virtually all clinically available aminoglycosides.

-

Reduced Permeability and Efflux: Decreased uptake of the drug due to alterations in the outer membrane or the energy-dependent transport system can lead to resistance. Additionally, active efflux pumps can expel the antibiotic from the bacterial cell, preventing it from reaching its ribosomal target.

Clinical Efficacy and Safety

Clinical trials have demonstrated that this compound is an effective treatment for a range of serious infections. Its efficacy is comparable to that of amikacin.

Table 3: Summary of Clinical Efficacy of this compound

| Indication | Dosage Regimen | Comparator | Clinical Success Rate (Cure/Improvement) | Reference(s) |

| Various Infections (LRTI, UTI, etc.) | 8 or 15 mg/kg once daily | Amikacin 7.5 mg/kg twice daily | 76-95% (comparable to amikacin) | |

| Nosocomial Pneumonia | 15 mg/kg once daily or 7.5 mg/kg twice daily | Amikacin 7.5 mg/kg twice daily | 62-63% (severely ill patients) | |

| Complicated Urinary Tract Infections | Once daily | Amikacin once daily | 100% Clinical Improvement (Bacteriological cure: 89.4%) | |

| Various Infections (multicentre study) | 15 mg/kg once daily (severe) or 8 mg/kg once daily (less severe) | N/A | 86-90% (LRTI), 98% (UTI) |

LRTI: Lower Respiratory Tract Infection; UTI: Urinary Tract Infection

The safety profile of this compound is similar to other aminoglycosides, with the primary concerns being potential nephrotoxicity and ototoxicity. However, some clinical and animal studies suggest that this compound may be one of the less toxic aminoglycosides. Monitoring of renal and auditory function is recommended during therapy.

Experimental Protocols

Antimicrobial Susceptibility Testing

The in vitro activity of this compound is determined using standardized methods as recommended by bodies like the Clinical and Laboratory Standards Institute (CLSI).

-

Broth Dilution Method (for MIC determination):

-

Preparation of Inoculum: A standardized suspension of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is further diluted to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the test wells.

-

Antibiotic Dilution: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

-

Inoculation: Microdilution trays containing the serially diluted antibiotic are inoculated with the standardized bacterial suspension.

-

Incubation: The trays are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Interpretation: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

-

Disk Diffusion Method (Kirby-Bauer):

-

Inoculum Preparation: A standardized bacterial suspension (0.5 McFarland) is prepared.

-

Plate Inoculation: A sterile cotton swab is dipped into the suspension and streaked evenly across the entire surface of a Mueller-Hinton agar plate.

-

Disk Application: A paper disk impregnated with a specified amount of this compound (e.g., 30 µg) is placed on the agar surface.

-

Incubation: The plate is inverted and incubated at 35°C ± 2°C for 16-20 hours.

-

Interpretation: The diameter of the zone of growth inhibition around the disk is measured. The result (Susceptible, Intermediate, or Resistant) is determined by comparing the zone diameter to established breakpoints.

-

Pharmacokinetic Study Protocol

A representative protocol to determine the pharmacokinetics of intravenously administered this compound in healthy volunteers is outlined below.

-

Study Population: Healthy adult volunteers with normal renal and hepatic function.

-

Drug Administration: this compound is administered as a 30-minute intravenous infusion at a specified dose (e.g., 7.5 mg/kg or 15 mg/kg).

-

Sample Collection: Blood samples are collected in heparinized tubes at multiple time points: pre-infusion, at the end of the infusion, and at various intervals post-infusion (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours). Urine is collected over specified intervals (e.g., 0-4, 4-8, 8-12, 12-24 hours).

-

Sample Processing: Plasma is separated from blood samples by centrifugation. Both plasma and urine samples are stored at -20°C or lower until analysis.

-

Bioanalytical Method: this compound concentrations in plasma and urine are quantified using a validated analytical method, such as high-performance liquid chromatography (HPLC).

-

Pharmacokinetic Analysis: The plasma concentration-time data are analyzed using non-compartmental or compartmental modeling software. Key parameters calculated include Cmax, Tmax, AUC (area under the curve), elimination half-life (t½), clearance (CL), and volume of distribution (Vd).

Conclusion

This compound remains a potent aminoglycoside antibiotic with a favorable profile for treating severe Gram-negative infections, including those caused by strains resistant to other aminoglycosides. Its stability against key inactivating enzymes, predictable pharmacokinetics, and proven clinical efficacy underscore its value in the antimicrobial armamentarium. A thorough understanding of its mechanism, resistance profiles, and pharmacokinetic/pharmacodynamic properties is crucial for its optimal use in clinical practice and for guiding future research in the development of novel anti-infective agents.

References

- 1. Thieme E-Journals - Journal of Laboratory Physicians / Abstract [thieme-connect.com]

- 2. Once daily this compound treatment in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound Sulfate used for? [synapse.patsnap.com]

- 4. This compound - Wikipedia [en.wikipedia.org]

- 5. This compound (SCH 21420, 1-N-HAPA gentamicin B): microbiological characteristics including antimicrobial potency of spectrum of activity - PubMed [pubmed.ncbi.nlm.nih.gov]

The Pharmacokinetics and Pharmacodynamics of Isepamicin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isepamicin is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B.[1] It is recognized for its broad-spectrum activity against various bacterial infections, particularly those caused by Gram-negative bacteria, including strains resistant to other aminoglycosides.[2][3] This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, presenting key data in a structured format, detailing experimental protocols, and visualizing complex pathways and workflows to support further research and development.

Pharmacokinetics

This compound exhibits a predictable and linear pharmacokinetic profile, which simplifies dosage adjustments.[4][5] It is administered intravenously or intramuscularly and is not metabolized in the body.

Absorption, Distribution, Metabolism, and Excretion (ADME)

This compound is rapidly and completely absorbed following intramuscular administration. It is not bound to plasma proteins and distributes into the extracellular fluid. The drug is not metabolized and is eliminated almost entirely by the kidneys through glomerular filtration.

Table 1: Key Pharmacokinetic Parameters of this compound in Adults with Normal Renal Function

| Parameter | Value | Reference |

| Elimination Half-life (t½β) | 2 to 3 hours | |

| Volume of Distribution (Vd) | 0.23 - 0.29 L/kg | |

| Clearance (CL) | 1.1 - 1.3 mL/min/kg | |

| Plasma Protein Binding | Not bound | |

| Metabolism | Not metabolized | |

| Primary Route of Excretion | Renal |

Special Populations

The clearance of this compound is reduced in neonates and the elderly, necessitating dosage adjustments. In patients with renal impairment, the clearance of this compound is directly proportional to creatinine clearance, requiring modified dosing regimens. Patients in intensive care units or with neutropenic cancer may have an increased volume of distribution and lower clearance.

Pharmacodynamics

This compound's antibacterial activity is concentration-dependent, meaning higher concentrations lead to a more rapid and extensive bactericidal effect. It also exhibits a significant post-antibiotic effect (PAE), where bacterial growth suppression persists even after the drug concentration falls below the minimum inhibitory concentration (MIC).

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 30S ribosomal subunit, which interferes with the initiation of protein synthesis and causes misreading of the mRNA. This leads to the production of non-functional proteins and ultimately results in bacterial cell death. This compound is notably stable against many aminoglycoside-modifying enzymes, which confers resistance to other drugs in this class.

Antibacterial Spectrum

This compound is active against a wide range of Gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa, as well as staphylococci. It is particularly effective against strains that are resistant to other aminoglycosides like gentamicin and amikacin. Anaerobes, Neisseriaceae, and streptococci are generally resistant to this compound.

Table 2: In Vitro Activity of this compound Against Common Pathogens

| Organism | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Reference |

| Escherichia coli | - | 18 | |

| Klebsiella pneumoniae | - | 20 | |

| Pseudomonas aeruginosa | - | 18 | |

| Enterobacter cloacae | - | 6 | |

| Staphylococcus aureus | - | 0.5-6.9 |

Note: MIC values can vary depending on the study and geographical location.

Mechanisms of Resistance

Resistance to this compound can occur through several mechanisms, although it is less susceptible to enzymatic modification than other aminoglycosides. The primary mechanisms of resistance include:

-

Modification of the drug by aminoglycoside-modifying enzymes (AMEs) : While this compound is stable against many AMEs, some enzymes can still inactivate it.

-

Alterations in the ribosomal binding site : Mutations in the 30S ribosomal subunit can reduce the binding affinity of this compound.

-

Reduced permeability and/or active efflux : Changes in the bacterial cell membrane can limit the uptake of the drug or actively pump it out of the cell.

Experimental Protocols

Pharmacokinetic Analysis: High-Performance Liquid Chromatography (HPLC)

A common method for determining this compound concentrations in plasma and urine is High-Performance Liquid Chromatography (HPLC).

Protocol Outline:

-

Sample Preparation :

-

Plasma or urine samples are collected from subjects at predetermined time points after drug administration.

-

Proteins in the plasma samples are precipitated using an appropriate agent (e.g., acetonitrile).

-

The samples are centrifuged, and the supernatant is collected for analysis.

-

-

Chromatographic Separation :

-

An aliquot of the prepared sample is injected into an HPLC system equipped with a suitable column (e.g., a C18 reversed-phase column).

-

A mobile phase, typically a mixture of a buffer and an organic solvent, is used to separate this compound from other components in the sample.

-

-

Detection :

-

This compound is detected using a suitable detector, such as a UV detector or a fluorescence detector after derivatization.

-

-

Quantification :

-

The concentration of this compound in the samples is determined by comparing the peak area of the drug to a standard curve prepared with known concentrations of this compound.

-

Pharmacodynamic Analysis: Antimicrobial Susceptibility Testing (AST)

The in vitro activity of this compound is typically determined by antimicrobial susceptibility testing, such as the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol Outline:

-

Preparation of this compound Dilutions : A series of twofold dilutions of this compound are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in a microtiter plate.

-

Inoculum Preparation : A standardized suspension of the test bacterium is prepared to a specific density (e.g., 0.5 McFarland standard).

-

Inoculation : Each well of the microtiter plate containing the this compound dilutions is inoculated with the bacterial suspension. A growth control well (no drug) and a sterility control well (no bacteria) are also included.

-

Incubation : The microtiter plate is incubated under appropriate conditions (e.g., 35-37°C for 16-20 hours).

-

Determination of MIC : The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the bacterium.

Clinical Efficacy and Safety

Clinical trials have demonstrated that once-daily dosing of this compound is as effective as twice-daily dosing of amikacin for a variety of infections, including lower respiratory tract infections, urinary tract infections, and intra-abdominal infections. The clinical cure or improvement rates are comparable between this compound and amikacin regimens.

The safety profile of this compound is similar to that of other aminoglycosides, with the primary concerns being nephrotoxicity and ototoxicity. However, some studies suggest that this compound may be one of the less toxic aminoglycosides. Regular monitoring of renal and auditory function is recommended during therapy.

Conclusion

This compound is a potent aminoglycoside antibiotic with a favorable pharmacokinetic and pharmacodynamic profile. Its broad spectrum of activity, particularly against resistant Gram-negative bacteria, and its predictable linear kinetics make it a valuable therapeutic option. Understanding its ADME, mechanism of action, and potential for toxicity is crucial for its safe and effective use in clinical practice and for guiding future research in antimicrobial drug development.

References

- 1. Once daily this compound treatment in complicated urinary tract infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound Sulfate used for? [synapse.patsnap.com]

- 3. Susceptibility of Gram-negative bacteria to this compound: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Clinical pharmacokinetics and pharmacodynamics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Isepamicin's In-Vitro Spectrum of Activity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro antibacterial spectrum of isepamicin, a semisynthetic aminoglycoside antibiotic. The data presented is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and antimicrobial research.

Executive Summary

This compound demonstrates broad-spectrum bactericidal activity, particularly against a wide range of Gram-negative bacilli, including many strains resistant to other aminoglycosides. Its spectrum also extends to certain Gram-positive organisms, most notably Staphylococcus aureus. This document summarizes key quantitative data on its potency, details the experimental methodologies for its evaluation, and provides visual representations of its mechanism of action and a typical experimental workflow.

Quantitative Antimicrobial Activity

The in-vitro activity of this compound is typically quantified by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The MIC50 and MIC90 values, representing the MIC required to inhibit 50% and 90% of isolates, respectively, are critical metrics for assessing the potency of an antimicrobial agent.

Activity Against Gram-Negative Bacteria

This compound exhibits potent activity against a wide array of Gram-negative bacteria, including members of the Enterobacteriaceae family and non-fermenting bacilli.[1][2][3] It has been shown to be active against 91% of all Gram-negative isolates in some studies.[4]

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference(s) |

| Escherichia coli | 3401 | - | - | 99.9 | [5] |

| Escherichia coli | 27 | - | - | 66.7 | |

| Klebsiella pneumoniae | 1040 | - | - | 95.3 | |

| Klebsiella pneumoniae | 46 | - | - | 52.2 | |

| Enterobacter cloacae | 7 | - | - | 85.7 | |

| Enterobacter aerogenes | 15 | - | - | 53.3 | |

| Proteus mirabilis | 590 | - | - | 99.7 | |

| Serratia marcescens | - | - | 2.0 | - | |

| Pseudomonas aeruginosa | 1087 | - | 7.8 | 89.0 | |

| Pseudomonas aeruginosa | 21 | - | - | 85.7 | |

| Acinetobacter spp. | - | - | 7.2 | - | |

| Enterobacteriaceae (overall) | 6296 | - | - | 96.9 | |

| Enterobacteriaceae (overall) | 154 | - | 8.0 | 96.1 | |

| Non-fermenters (overall) | 93 | - | 16.0 | 76.3 |

Note: '-' indicates data not available in the cited sources.

Activity Against Gram-Positive Bacteria

While generally less potent against Gram-positive bacteria compared to Gram-negative organisms, this compound demonstrates significant activity against staphylococci.

| Bacterial Species | No. of Isolates | MIC50 (µg/mL) | MIC90 (µg/mL) | Susceptibility (%) | Reference(s) |

| Staphylococcus aureus (MSSA) | 88 | 0.25 | 1.0 | - | |

| Staphylococcus aureus (MRSA) | 31 | 8.0 | 64.0 | - | |

| Staphylococcus aureus (overall) | - | - | 0.5 - 6.9 | - | |

| Coagulase-negative staphylococci | 93 | 0.5 | 4.0 | - |

Note: '-' indicates data not available in the cited sources. MSSA: Methicillin-susceptible Staphylococcus aureus; MRSA: Methicillin-resistant Staphylococcus aureus.

Experimental Protocols

The determination of this compound's in-vitro activity relies on standardized methods to ensure reproducibility and comparability of results. The following are detailed methodologies for key experiments.

Broth Microdilution Method for MIC Determination

This method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

3.1.1 Materials:

-

This compound powder of known purity

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Quality control (QC) strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Staphylococcus aureus ATCC 29213)

-

Spectrophotometer

-

Incubator (35°C ± 2°C)

3.1.2 Procedure:

-

Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile deionized water) at a concentration of 1280 µg/mL.

-

Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the microtiter plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubation: Incubate the microtiter plates at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is determined as the lowest concentration of this compound that completely inhibits visible growth of the organism, as detected by the unaided eye.

-

Quality Control: Concurrently test the QC strains. The resulting MIC values for the QC strains must fall within the acceptable ranges as defined by the Clinical and Laboratory Standards Institute (CLSI).

Kirby-Bauer Disk Diffusion Method

This method assesses the susceptibility of a bacterial isolate to an antimicrobial agent based on the size of the zone of growth inhibition around a disk impregnated with the agent.

3.2.1 Materials:

-

Mueller-Hinton Agar (MHA) plates (4 mm depth)

-

This compound disks (30 µg)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Quality control (QC) strains

-

Incubator (35°C ± 2°C)

-

Ruler or caliper

3.2.2 Procedure:

-

Inoculum Preparation: As described in section 3.1.3.

-

Inoculation: Dip a sterile cotton swab into the standardized bacterial suspension and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of the MHA plate evenly in three directions to ensure confluent growth.

-

Disk Application: Aseptically apply the this compound disk to the surface of the inoculated agar plate. Gently press the disk to ensure complete contact with the agar.

-

Incubation: Incubate the plates in an inverted position at 35°C ± 2°C for 16-20 hours.

-

Reading Results: Measure the diameter of the zone of complete growth inhibition around the disk in millimeters.

-

Interpretation: Interpret the zone diameter according to the breakpoints established by regulatory bodies like the CLSI to categorize the isolate as susceptible, intermediate, or resistant.

-

Quality Control: Test QC strains in parallel. The zone diameters for the QC strains must be within the established limits.

Visualizations

This compound's Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by irreversibly binding to the 30S ribosomal subunit of bacteria. This binding interferes with protein synthesis in several ways: it blocks the initiation of protein synthesis, causes misreading of the mRNA template leading to the incorporation of incorrect amino acids into the polypeptide chain, and inhibits the translocation of the ribosome.

Caption: this compound's mechanism of action on the bacterial ribosome.

Experimental Workflow: Broth Microdilution MIC Assay

The following diagram illustrates the key steps involved in determining the Minimum Inhibitory Concentration (MIC) of this compound using the broth microdilution method.

Caption: Workflow for MIC determination by broth microdilution.

References

- 1. microbenotes.com [microbenotes.com]

- 2. In vitro activity of this compound and other aminoglycosides against clinical isolates of Gram-negative bacteria causing nosocomial bloodstream infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In-vitro Activity of this compound against Gram-negative Bacteria in Comparison to Other Aminoglycosides Routinely used at a Teaching Hospital in Northern India - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Comparative in vitro activity of this compound and other antibiotics against gram-negative bacilli from intensive care units (ICU) in Belgium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. In Vitro Antimicrobial Susceptibility to this compound of 6,296 Enterobacteriaceae Clinical Isolates Collected at a Tertiary Care University Hospital in Greece - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide on the In Vitro Activity of Isepamicin against Enterobacteriaceae

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro activity of isepamicin, a semisynthetic aminoglycoside, against a broad range of clinically relevant Enterobacteriaceae. This compound, a derivative of gentamicin B, has demonstrated potent activity and a favorable resistance profile compared to other aminoglycosides, making it a significant agent in the context of rising antimicrobial resistance.

Mechanism of Action

This compound, like other aminoglycosides, exerts its bactericidal effect by inhibiting protein synthesis in susceptible bacteria.[1][2] The primary mechanism involves binding to the 30S ribosomal subunit, which interferes with the initiation complex of protein synthesis and causes misreading of mRNA.[1] This leads to the production of aberrant proteins, disruption of the bacterial cell membrane, and ultimately, cell death.[1] Its unique structural properties allow it to evade some common aminoglycoside-modifying enzymes that confer resistance to other drugs in its class.[1]

Quantitative Susceptibility Data

The in vitro efficacy of this compound has been evaluated in numerous studies against a wide array of Enterobacteriaceae isolates. The data, summarized below, consistently demonstrates high susceptibility rates, often superior to other commonly used aminoglycosides like amikacin, gentamicin, and tobramycin.

Table 1: Susceptibility of Enterobacteriaceae Species to this compound and Comparator Aminoglycosides

| Organism | This compound Susceptibility (%) | Amikacin Susceptibility (%) | Gentamicin Susceptibility (%) | Tobramycin Susceptibility (%) | Study Reference |

| All Enterobacteriaceae | 96.9 | 87.2 | - | - | |

| 91.0 | 89.0 | 88.0 | - | ||

| 63.3 | 51.6 | 58.6 | 59.4 | ||

| Escherichia coli | 99.9 | - | - | - | |

| 93.3 | - | - | - | ||

| 66.7 | 29.6 | - | - | ||

| Klebsiella pneumoniae | 95.3 | - | - | - | |

| 55.0 | - | - | - | ||

| 52.2 | 43.5 | - | - | ||

| Proteus mirabilis | 99.7 | - | - | - | |

| Enterobacter spp. | 98.9 | - | - | - | |

| Enterobacter cloacae | 85.7 | 85.7 | 71.4 | 71.4 | |

| Enterobacter aerogenes | 53.3 | 53.3 | 53.3 | 53.3 |

Table 2: Minimum Inhibitory Concentration (MIC) Data for this compound against Enterobacteriaceae

| Organism/Group | MIC Range (mg/L) | MIC₅₀ (mg/L) | MIC₉₀ (mg/L) | Study Reference |

| Enterobacteriaceae | 1.1 - 8.5 | - | 1.1 - 8.5 | |

| Enterobacteriaceae (154 isolates) | - | - | Lowest among tested aminoglycosides |

Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the isolates, respectively.

Activity Against Resistant Phenotypes

A key attribute of this compound is its retained activity against multidrug-resistant Enterobacteriaceae. Studies have shown high susceptibility rates in isolates resistant to carbapenems and other aminoglycosides.

-

Carbapenem-Resistant Klebsiella pneumoniae: 91.1% of carbapenem-nonsusceptible isolates were susceptible to this compound.

-

Aminoglycoside-Resistant K. pneumoniae: 87.7% of isolates nonsusceptible to other aminoglycosides remained susceptible to this compound.

-

ESBL and AmpC-producing Enterobacteriaceae: this compound was effective against 89.7% of ESBL-producing isolates and 92.7% of AmpC-producing isolates.

Mechanisms of Resistance and this compound's Stability

The primary mechanism of resistance to aminoglycosides in Enterobacteriaceae is enzymatic modification by aminoglycoside-modifying enzymes (AMEs). This compound's structure provides stability against many of these enzymes.

-

Enzymatic Inactivation: this compound is notably stable against the AAC(6')-I subfamily of enzymes, which can inactivate other common aminoglycosides like amikacin and tobramycin. It is also resistant to inactivation by AAC(3)-I, AAC(3)-II, and ANT(2")-I enzymes.

-

Other Mechanisms: Resistance can also arise from decreased permeability of the bacterial cell wall or efflux mechanisms. Additionally, 16S rRNA methylases can confer broad-spectrum resistance to all clinically available aminoglycosides, including this compound.

Experimental Protocols

Standardized methodologies are crucial for accurate and reproducible in vitro susceptibility testing. The following protocols are commonly cited in the evaluation of this compound.

Broth Microdilution / Agar Dilution

These are reference methods for determining the Minimum Inhibitory Concentration (MIC).

-

Principle: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton Broth (CAMHB) or Agar (CAMHA).

-

Inoculum: A standardized bacterial suspension (e.g., 0.5 McFarland standard, resulting in a final concentration of ~5 x 10⁵ CFU/mL) is added to each dilution.

-

Incubation: Plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

-

Reading: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Quality Control: QC is performed using reference strains such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. For E. coli ATCC 25922, the this compound MIC should be ≤1 mg/L.

-

Guidelines: Procedures should follow the standards of the Clinical and Laboratory Standards Institute (CLSI) or the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Disk Diffusion (Kirby-Bauer Method)

This method assesses the susceptibility of a bacterial isolate to a fixed concentration of an antimicrobial agent.

-

Principle: A paper disk impregnated with a standard amount of this compound (e.g., 30 µg) is placed on an agar plate surface inoculated with the test organism.

-

Procedure: A standardized inoculum (0.5 McFarland) is swabbed uniformly across a Mueller-Hinton agar plate. The this compound disk is applied, and the plate is incubated as described above.

-

Reading: The diameter of the zone of growth inhibition around the disk is measured in millimeters.

-

Interpretation: The zone diameter is interpreted as "Susceptible," "Intermediate," or "Resistant" according to breakpoints established by regulatory bodies (e.g., CLSI, EUCAST, CA-SFM).

Gradient Diffusion (E-test)

The E-test provides a quantitative MIC value.

-

Principle: A plastic strip impregnated with a predefined gradient of this compound concentrations is placed on an inoculated agar plate.

-

Procedure: After incubation, an elliptical zone of inhibition forms. The MIC value is read where the lower point of the ellipse intersects the MIC scale on the strip.

-

Advantages: This method is less labor-intensive than broth microdilution for testing individual isolates and provides a direct MIC value.

Automated Systems

Commercial automated systems are widely used in clinical laboratories for rapid susceptibility testing.

-

Examples: Vitek 2 system (bioMérieux).

-

Principle: These systems use miniaturized cards containing various antimicrobials. The instrument automatically inoculates, incubates, and reads the results, providing an MIC or a categorical interpretation (S/I/R).

-

Breakpoints: The interpretation of results is based on pre-programmed breakpoints, such as those from the CLSI, FDA, or CA-SFM. For this compound, CA-SFM breakpoints define susceptibility as an MIC ≤8 mg/L and resistance as an MIC >16 mg/L.

Conclusion

The in vitro data strongly support the potent activity of this compound against a wide spectrum of Enterobacteriaceae, including strains resistant to other aminoglycosides and carbapenems. Its stability against common aminoglycoside-modifying enzymes is a key advantage. Standardized testing methodologies are essential for the accurate assessment of its activity in both research and clinical settings. This positions this compound as a valuable therapeutic option, particularly for infections caused by multidrug-resistant Gram-negative pathogens.

References

The Binding of Isepamicin to the 30S Ribosomal Subunit: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the interaction between the aminoglycoside antibiotic isepamicin and its target, the bacterial 30S ribosomal subunit. The information presented herein is curated for an audience with a strong background in biochemistry, molecular biology, and pharmacology.

Introduction

This compound is a semi-synthetic aminoglycoside antibiotic derived from gentamicin B. It exhibits a broad spectrum of activity against various bacterial pathogens, including strains that have developed resistance to other aminoglycosides. The bactericidal effects of this compound, like other aminoglycosides, stem from its ability to disrupt protein synthesis in bacteria. The primary target of this class of antibiotics is the 30S ribosomal subunit, a crucial component of the bacterial translational machinery. Understanding the precise molecular interactions between this compound and the 30S subunit is paramount for the rational design of novel antibiotics to combat the growing threat of antimicrobial resistance.

Molecular Mechanism of this compound Binding and Action

The binding of this compound to the 30S ribosomal subunit is a multifaceted process that ultimately leads to the inhibition of protein synthesis and bacterial cell death. This process can be broken down into several key events:

2.1 The Binding Site: A-Site of the 16S rRNA

The primary binding pocket for this compound is located in the decoding center, also known as the A-site, of the 16S ribosomal RNA (rRNA) within the 30S subunit.[1][2][3] This site is highly conserved across bacterial species. The interaction is predominantly with helix 44 (h44) of the 16S rRNA.

2.2 Conformational Disruption of the A-Site

Upon binding, this compound induces a significant conformational change in the A-site.[1] This is characterized by the "flipping out" of two universally conserved adenine residues, A1492 and A1493, from their normal position within h44.[1] This conformational state mimics the state of the ribosome when a correct (cognate) codon-anticodon pairing has occurred.

2.3 Consequences of this compound Binding

The this compound-induced conformational change in the A-site has two major detrimental effects on protein synthesis:

-

mRNA Misreading: By locking the A-site in a "cognate-like" conformation, this compound significantly lowers the accuracy of the decoding process. This leads to the erroneous incorporation of incorrect amino acids into the growing polypeptide chain, resulting in the production of non-functional or toxic proteins.

-

Inhibition of Translocation: The tight binding of this compound to the A-site can physically impede the movement of the ribosome along the messenger RNA (mRNA) transcript, a process known as translocation. This effectively stalls protein synthesis.

A secondary binding site for some aminoglycosides has been identified on helix 69 (H69) of the 23S rRNA in the 50S subunit, which may contribute to the inhibition of ribosome recycling.

Quantitative Binding Data

While specific quantitative binding data for this compound with the 30S ribosomal subunit is not extensively reported in the readily available literature, data for structurally similar aminoglycosides, such as sisomicin and gentamicin, provide valuable insights into the expected binding affinities.

| Antibiotic | Target | Method | Binding Affinity (Kd) / IC50 |

| Sisomicin | Bacterial Ribosomal Decoding Site | X-ray Crystallography | Not directly measured |

| Paromomycin | E. coli 30S Subunit | Inhibition of Translation | IC50: ~3.2 µg/ml |

| Neomycin | E. coli 30S Subunit | Inhibition of Translation | IC50: ~3.6 µg/ml |

| Streptomycin | M. tuberculosis 70S Ribosome | Isothermal Titration Calorimetry | Kd: 0.8 nM |

| Kanamycin | E. coli 30S Subunit | FRET | Not directly measured |

Note: The presented data is for aminoglycosides structurally or functionally related to this compound and should be considered as a comparative reference.

Experimental Protocols

The following are generalized protocols for key experiments used to study the binding of aminoglycosides like this compound to the 30S ribosomal subunit. These are based on methodologies reported for similar compounds.

4.1 X-ray Crystallography of the this compound-30S Subunit Complex

This method provides atomic-level structural details of the binding interaction.

-

Purification and Crystallization of 30S Subunits:

-

Isolate 30S ribosomal subunits from a suitable bacterial strain (e.g., Thermus thermophilus) using established protocols involving sucrose gradient centrifugation.

-

Concentrate the purified 30S subunits to approximately 10-20 mg/mL.

-

Set up crystallization trials using the hanging-drop or sitting-drop vapor diffusion method with a range of precipitant solutions.

-

-

Complex Formation:

-

Soak the obtained 30S subunit crystals in a cryo-protectant solution containing a molar excess of this compound for a defined period (e.g., 24-48 hours) to allow for binding.

-

-

Data Collection and Structure Determination:

-

Flash-cool the this compound-soaked crystals in liquid nitrogen.

-

Collect X-ray diffraction data at a synchrotron beamline.

-

Process the diffraction data and solve the structure using molecular replacement with a known 30S subunit structure as a model.

-

Refine the model and build the this compound molecule into the electron density map.

-

4.2 Cryo-Electron Microscopy (Cryo-EM) of the this compound-30S Complex

Cryo-EM is a powerful alternative for structural determination, particularly for large and flexible complexes.

-

Sample Preparation:

-

Incubate purified 30S ribosomal subunits with a molar excess of this compound in a suitable buffer to form the complex.

-

Apply a small volume (3-4 µL) of the complex solution to a glow-discharged cryo-EM grid.

-

Blot the grid to create a thin film of the solution and immediately plunge-freeze it in liquid ethane.

-

-

Data Acquisition:

-

Screen the vitrified grids for optimal ice thickness and particle distribution using a transmission electron microscope.

-

Collect a large dataset of high-resolution images (micrographs).

-

-

Image Processing and 3D Reconstruction:

-

Perform motion correction and contrast transfer function (CTF) estimation for the collected micrographs.

-